molecular formula C10H10OS B14347252 Benzene, [(methylenecyclopropyl)sulfinyl]- CAS No. 94923-10-1

Benzene, [(methylenecyclopropyl)sulfinyl]-

Cat. No.: B14347252
CAS No.: 94923-10-1
M. Wt: 178.25 g/mol
InChI Key: LDLKIVSDNSWOSN-UHFFFAOYSA-N
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Description

Benzene, [(methylenecyclopropyl)sulfinyl]- is an organic compound with a unique structure that combines a benzene ring with a methylenecyclopropyl group and a sulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(methylenecyclopropyl)sulfinyl]- typically involves the reaction of benzene with methylenecyclopropane under specific conditions. The reaction may require a catalyst to facilitate the formation of the desired product. The sulfinyl group can be introduced through oxidation reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where benzene and methylenecyclopropane are reacted under controlled conditions. The process may include steps such as purification and isolation to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, [(methylenecyclopropyl)sulfinyl]- undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to sulfone under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler hydrocarbon structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts (aluminum chloride) are often employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Hydrocarbon derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Benzene, [(methylenecyclopropyl)sulfinyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Benzene, [(methylenecyclopropyl)sulfinyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, influencing the activity of these targets. The benzene ring provides a stable framework that can interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (methylenecyclopropyl)-: Lacks the sulfinyl group, resulting in different chemical properties.

    Benzene, (methylenecyclopropyl)sulfonyl-: Contains a sulfonyl group instead of a sulfinyl group, leading to different reactivity.

    Phenylcyclopropane: Similar structure but lacks the methylene group, affecting its chemical behavior.

Uniqueness

Benzene, [(methylenecyclopropyl)sulfinyl]- is unique due to the presence of both the methylenecyclopropyl and sulfinyl groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

94923-10-1

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

(2-methylidenecyclopropyl)sulfinylbenzene

InChI

InChI=1S/C10H10OS/c1-8-7-10(8)12(11)9-5-3-2-4-6-9/h2-6,10H,1,7H2

InChI Key

LDLKIVSDNSWOSN-UHFFFAOYSA-N

Canonical SMILES

C=C1CC1S(=O)C2=CC=CC=C2

Origin of Product

United States

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